![molecular formula C6H10O4 B050462 (r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid CAS No. 114746-70-2](/img/structure/B50462.png)
(r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Overview
Description
Synthesis Analysis
Synthesis of "(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid" derivatives has been explored through the creation of new synthons, such as "(Z)-2,2-Dimethyl-5-carboxymethylene-1,3-dioxolan-4-one". This synthon facilitates the synthesis of α,γ-diketoacid derivatives, offering a convenient functionality for derivatization and straightforward hydrolysis (Banville et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds, such as "(4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane", has been detailed through X-ray and IR studies, highlighting the preferred conformation and interactions different from related compounds, which could provide insight into the structural aspects of "(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid" (Irurre et al., 1992).
Chemical Reactions and Properties
The reactivity and potential applications of dioxolane derivatives in synthesizing powerful antiviral and anticancer drugs have been discussed, emphasizing the control over stereochemistry in synthesis processes (Janes et al., 1999). This research suggests the complex chemical behavior and utility of compounds structurally related to "(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid".
Physical Properties Analysis
Analysis of the physical properties, such as crystal structure and intermolecular interactions, provides a comprehensive understanding of the compound's behavior in solid-state. For instance, studies on related dioxolane derivatives have shown specific conformational preferences and hydrogen bonding patterns, contributing to the stability and reactivity of these compounds (Li et al., 2001).
Chemical Properties Analysis
Investigations into the chemical properties of dioxolane derivatives have also included studies on their reactivity towards specific reagents and conditions, illustrating the broad applicability of these compounds in synthetic chemistry. For example, the use of proteases to discriminate between cis and trans diastereomers of dioxolane derivatives highlights the specific chemical properties that can be exploited for synthesizing pharmaceutically relevant molecules (Janes et al., 1999).
Scientific Research Applications
Synthesis and Medicinal Applications :
- Amide derivatives of 1,3-dioxolane synthesized from L-tartaric acid exhibited significant antimicrobial activities against different strains of bacteria and fungi. These derivatives include ethyl 2,2-dimethyl-5-(phenylcarbamoyl)-1,3-dioxolane-4-carboxylate and others, showcasing the compound's relevance in developing new antimicrobial agents (Begum et al., 2019).
Chemical Synthesis :
- The compound served as a synthon for the synthesis of selectively protected α,γ-diketoacid derivatives, demonstrating its utility in creating complex chemical structures (Banville et al., 2010).
- It was also used in a high-yield synthesis of D-ribo-phytosphingosine, a compound of interest in biochemistry and pharmacology, highlighting its role in efficient synthesis pathways (Lombardo et al., 2006).
Pharmacological Research :
- Protease-mediated separation of its diastereomers led to intermediates for the synthesis of powerful antiviral and anticancer drugs, dioxolane nucleosides (Janes et al., 1999).
- It served as an intermediate in the synthesis of renin inhibitory peptides, contributing to the development of novel treatments for hypertension (Thaisrivongs et al., 1987).
Methodology Development :
- Its derivatives were used in the addition of ketones to epoxides, indicating its role in developing new synthetic methodologies (Adams et al., 1999).
- The compound facilitated the determination of the absolute configuration of primary amines, illustrating its importance in stereochemical analysis (Shim & Choi, 2010).
Advanced Synthesis :
- In the context of renewable resources, its derivatives were instrumental in selective esterifications of primary alcohols in a water-containing solvent, contributing to greener chemical processes (Wang et al., 2012).
Photolysis Research :
- The compound underwent photolytic transformation in an aqueous medium, yielding a stable product that only decomposes at high temperatures, making it relevant in photochemical studies (Nikolaev et al., 1985).
properties
IUPAC Name |
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFVBLDYBXHAF-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233609 | |
Record name | (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
CAS RN |
114746-70-2 | |
Record name | (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114746-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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